4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide
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Overview
Description
Reagents: 3-fluoroaniline, formic acid or formyl chloride.
Conditions: This step may require heating and the use of a catalyst to ensure the formation of the formamido linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide typically involves multi-step organic reactions
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Step 1: Synthesis of Benzamide Core
Reagents: Benzoyl chloride, ammonia or an amine.
Conditions: Typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: The compound can undergo oxidation reactions, particularly at the amido groups, leading to the formation of N-oxides.
Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Typically carried out at room temperature or slightly elevated temperatures.
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Reduction: Reduction reactions can target the amido groups, converting them to amines.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Often performed in an inert atmosphere to prevent unwanted side reactions.
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Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Reagents: Electrophiles like halogens or nitro groups.
Conditions: These reactions are usually catalyzed by acids or bases, depending on the electrophile used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide is studied for its unique structural properties and reactivity. It serves as a model compound for exploring reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting interactions with biomolecules due to its multiple functional groups. Researchers investigate its potential as a ligand for protein binding studies or as a scaffold for drug design.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in areas like oncology or neurology.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for easy modification, making it adaptable for various applications.
Mechanism of Action
The mechanism of action for 4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The compound’s amido and formamido groups can form hydrogen bonds with target molecules, influencing their function.
Molecular Targets and Pathways
Potential molecular targets include enzymes involved in metabolic pathways or receptors in the nervous system. The compound’s interactions with these targets can lead to changes in cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropaneamido-N-{2-[(3-chlorophenyl)formamido]ethyl}benzamide
- 4-cyclopropaneamido-N-{2-[(3-bromophenyl)formamido]ethyl}benzamide
- 4-cyclopropaneamido-N-{2-[(3-methylphenyl)formamido]ethyl}benzamide
Uniqueness
Compared to these similar compounds, 4-cyclopropaneamido-N-{2-[(3-fluorophenyl)formamido]ethyl}benzamide stands out due to the presence of the fluorine atom. Fluorine’s unique properties, such as its high electronegativity and ability to form strong bonds, can significantly influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-16-3-1-2-15(12-16)19(26)23-11-10-22-18(25)13-6-8-17(9-7-13)24-20(27)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,22,25)(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKMXBJUOQOWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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